Cas no 2411284-02-9 (N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide)

N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide is a specialized chemical compound featuring a cyclobutyl core linked to a 6-methylpyridine-2-carboxamide moiety via a but-2-ynamido spacer. This structure combines the rigidity of the cyclobutane ring with the electronic properties of the pyridine-carboxamide group, making it a promising scaffold for medicinal chemistry and drug discovery. The alkyne functionality in the but-2-ynamido linker offers potential for further derivatization through click chemistry, enhancing its utility in bioconjugation and targeted molecular design. Its balanced lipophilicity and steric profile may contribute to improved bioavailability and binding affinity in therapeutic applications. The compound's modular architecture allows for systematic structural optimization, making it valuable for probing structure-activity relationships in pharmacological research.
N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide structure
2411284-02-9 structure
Product Name:N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide
CAS No:2411284-02-9
MF:C15H17N3O2
MW:271.314383268356
CID:5681175
PubChem ID:165766918
Update Time:2025-07-02

N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2411284-02-9
    • Z3594823287
    • EN300-26583630
    • N-[3-(but-2-ynamido)cyclobutyl]-6-methylpyridine-2-carboxamide
    • N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide
    • Inchi: 1S/C15H17N3O2/c1-3-5-14(19)17-11-8-12(9-11)18-15(20)13-7-4-6-10(2)16-13/h4,6-7,11-12H,8-9H2,1-2H3,(H,17,19)(H,18,20)
    • InChI Key: JCFPQUNQORVSQX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C)N=1)NC1CC(C1)NC(C#CC)=O

Computed Properties

  • Exact Mass: 271.132076794g/mol
  • Monoisotopic Mass: 271.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 71.1Ų

N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583630-1.0g
N-[3-(but-2-ynamido)cyclobutyl]-6-methylpyridine-2-carboxamide
2411284-02-9 95.0%
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$0.0 2025-03-20
Enamine
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N-[3-(but-2-ynamido)cyclobutyl]-6-methylpyridine-2-carboxamide
2411284-02-9 90%
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Additional information on N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide

Comprehensive Overview of N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide (CAS No. 2411284-02-9)

N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide (CAS No. 2411284-02-9) is a novel synthetic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule features a unique structural framework combining a cyclobutyl ring, a pyridine-2-carboxamide moiety, and a but-2-ynamido linker, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a modulator of protein-protein interactions (PPIs), a hot topic in modern drug development due to its relevance in treating complex diseases like cancer and neurodegenerative disorders.

The compound's CAS number 2411284-02-9 serves as a critical identifier in chemical databases, ensuring precise tracking in research and regulatory contexts. Its 6-methylpyridine-2-carboxamide segment is structurally analogous to several FDA-approved drugs, which has spurred investigations into its pharmacokinetic properties. Recent studies highlight its potential bioavailability and metabolic stability, key factors in the AI-driven drug design era, where computational tools optimize compounds for clinical success. This aligns with the growing demand for small-molecule therapeutics that target undruggable pathways, a frequent search query among pharmaceutical professionals.

From a synthetic chemistry perspective, the incorporation of a but-2-ynamido group introduces rigidity and conformational constraints, which may enhance binding affinity to biological targets. This design strategy resonates with the current focus on fragment-based drug discovery, a trending topic in high-throughput screening discussions. The compound's cyclobutyl ring further contributes to its 3D complexity, addressing the industry's shift toward sp3-rich scaffolds to improve drug-like properties—a subject frequently explored in medicinal chemistry webinars and publications.

In the context of preclinical research, N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide has shown preliminary activity in enzyme inhibition assays, particularly against kinases involved in inflammatory pathways. This positions it as a potential candidate for immune-oncology applications, a field dominating scientific conferences and biotech investment trends. Its mechanism of action is hypothesized to involve allosteric modulation, a sought-after feature in next-generation therapeutics to reduce off-target effects.

Beyond its pharmacological potential, the compound's synthetic accessibility is noteworthy. Recent green chemistry protocols have enabled its preparation via click chemistry approaches, minimizing hazardous byproducts—an aspect highly valued in sustainable pharmaceutical manufacturing. This aligns with the increasing emphasis on Environmental, Social, and Governance (ESG) compliance in the chemical industry, a recurring theme in corporate sustainability reports.

As the scientific community continues to explore CAS 2411284-02-9, its role in precision medicine and personalized therapeutics remains an open question—frequently appearing in research grant proposals and patent filings. With its balanced lipophilicity (predicted LogP ~2.1) and molecular weight (<500 Da), this compound exemplifies the Lipinski's rule-compliant design philosophy that dominates contemporary drug discovery pipelines.

In summary, N-3-(but-2-ynamido)cyclobutyl-6-methylpyridine-2-carboxamide represents a convergence of innovative structural design and therapeutic potential. Its study addresses multiple biomedical research priorities, from targeted therapy development to sustainable synthesis, making it a compound of enduring interest in both academic and industrial settings.

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